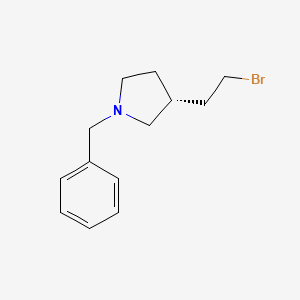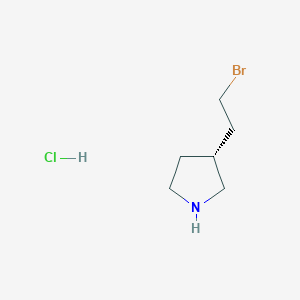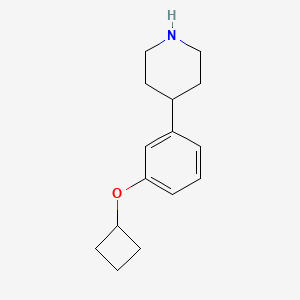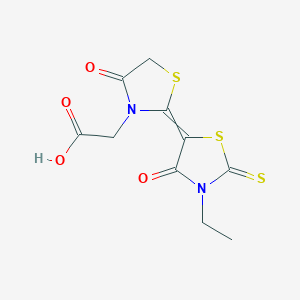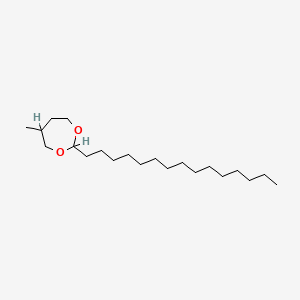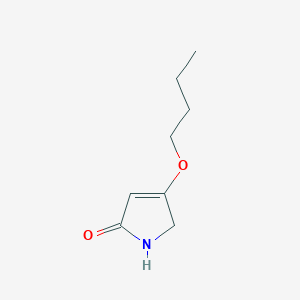
4-Butoxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules. They serve as important synthetic intermediates in drug development and organic synthesis .
Métodos De Preparación
The synthesis of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and TFben . Industrial production methods often utilize transition metal catalysis and cascade cyclization reactions .
Análisis De Reacciones Químicas
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid for N-benzyl lactam N-deprotection . Major products formed from these reactions include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is an important building block for antidiabetic drugs .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the construction of complex molecules . In biology and medicine, it is involved in the synthesis of bioactive natural products and drugs with anticancer, antibacterial, anti-HIV, anti-inflammatory, and antioxidant properties . In the industry, it is used in the production of various pharmaceuticals and biologically active molecules .
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves its interaction with molecular targets and pathways. The compound exerts its effects through transition metal catalysis and cascade cyclization reactions . It is also involved in the synthesis of oxazomycin and other bioactive molecules .
Comparación Con Compuestos Similares
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one . These compounds also possess significant biological activities and are used in various synthetic applications .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-butoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
Clave InChI |
GRAFECHAVRXUHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


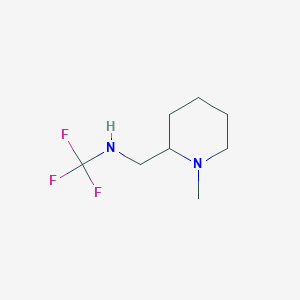


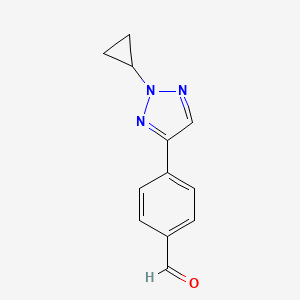
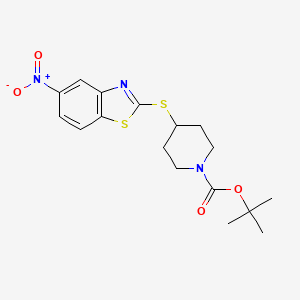
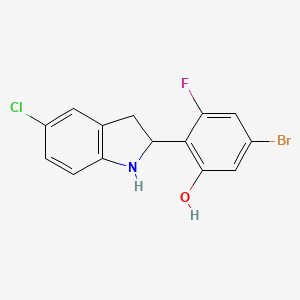

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
